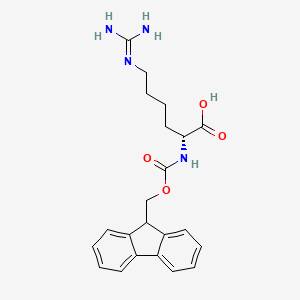
Fmoc-D-HoArg-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-HoArg-OH typically involves the protection of the amino and guanidino groups of homoarginine. One common method includes the use of 9-fluorenylmethyloxycarbonyl (Fmoc) for the amino group and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for the guanidino group. The reaction conditions often involve the use of solvents like N-butylpyrrolidinone (NBP) at elevated temperatures (around 45°C) to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers. The process involves sequential addition of protected amino acids to a growing peptide chain anchored to a resin. The use of highly pure and inexpensive Fmoc amino acids with orthogonal side chain protecting groups allows for efficient and high-yield peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-HoArg-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Pbf protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids during SPPS.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used for Pbf deprotection.
Major Products Formed
The primary product formed from these reactions is the desired peptide with homoarginine residues incorporated at specific positions. Side products may include partially deprotected or truncated peptides, which are typically removed during purification.
Scientific Research Applications
Fmoc-D-HoArg-OH is widely used in scientific research for various applications:
Chemistry: Used in the synthesis of peptides and proteins for structural and functional studies.
Biology: Helps in studying the role of homoarginine in biological processes and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and biomaterials.
Mechanism of Action
The mechanism of action of Fmoc-D-HoArg-OH involves its incorporation into peptides, where it can influence the structure and function of the resulting molecules. The Fmoc group provides hydrophobicity and aromaticity, promoting self-assembly and interaction with other biomolecules. The Pbf group protects the guanidino group during synthesis, ensuring selective reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Arg(Pbf)-OH: Similar to Fmoc-D-HoArg-OH but with arginine instead of homoarginine.
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in SPPS.
Uniqueness
This compound is unique due to the presence of the homoarginine residue, which provides distinct structural and functional properties compared to other amino acids. Its longer side chain and additional methylene group allow for different interactions and conformations in peptides .
Properties
Molecular Weight |
410.47 |
|---|---|
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




